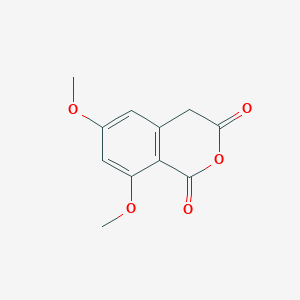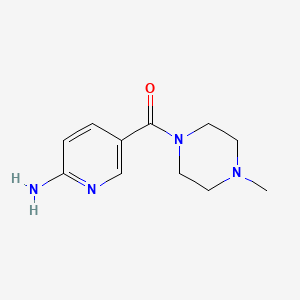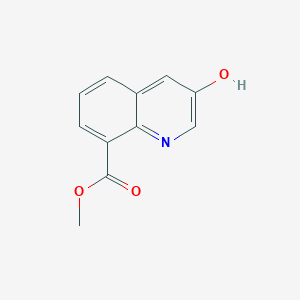
1-Benzyl-5-ethyl-2,2,5-trimethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-ethyl-2,2,5-trimethylpiperazine is a synthetic organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-ethyl-2,2,5-trimethylpiperazine typically involves the alkylation of piperazine derivatives. One common method is the reaction of 1-benzylpiperazine with ethyl iodide and trimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products. Purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-ethyl-2,2,5-trimethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions, where halogenated reagents like bromoethane or benzyl chloride are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Bromoethane or benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the piperazine ring.
Substitution: Substituted derivatives at the benzyl or ethyl positions.
Scientific Research Applications
1-Benzyl-5-ethyl-2,2,5-trimethylpiperazine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-ethyl-2,2,5-trimethylpiperazine involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-Benzylpiperazine: Shares the benzyl group but lacks the ethyl and trimethyl substituents.
5-Ethyl-2,2,5-trimethylpiperazine: Similar in structure but without the benzyl group.
1-Benzyl-4-methylpiperazine: Contains a methyl group instead of the ethyl group.
Uniqueness: 1-Benzyl-5-ethyl-2,2,5-trimethylpiperazine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both benzyl and ethyl groups, along with the trimethyl substitution, enhances its versatility in various applications compared to its analogs.
Properties
Molecular Formula |
C16H26N2 |
|---|---|
Molecular Weight |
246.39 g/mol |
IUPAC Name |
1-benzyl-5-ethyl-2,2,5-trimethylpiperazine |
InChI |
InChI=1S/C16H26N2/c1-5-16(4)13-18(15(2,3)12-17-16)11-14-9-7-6-8-10-14/h6-10,17H,5,11-13H2,1-4H3 |
InChI Key |
DZCXTUKFJQQMEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(C(CN1)(C)C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
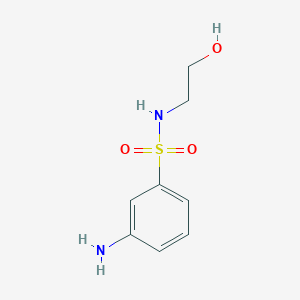
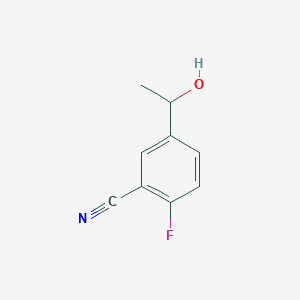
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-phenyl-1-(phenylsulfonyl)-](/img/structure/B8768210.png)
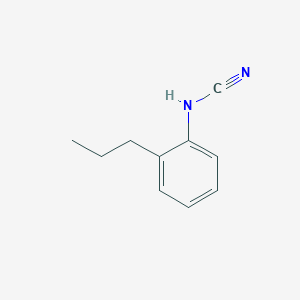
![Pyrido[3,4-d]pyrimidin-4(3H)-one, 2-[4-[(1-cyclobutyl-4-piperidinyl)oxy]phenyl]-8-methoxy-3-methyl-](/img/structure/B8768226.png)
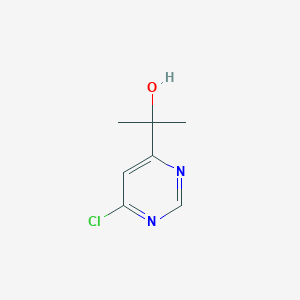
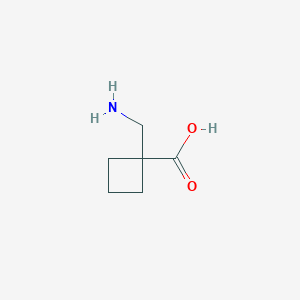
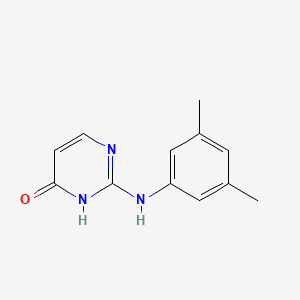
![1H-Pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione, 2,3-dihydro-2-hydroxy-](/img/structure/B8768242.png)

![6-bromo-2-(3,4-dichlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B8768258.png)
